molecular formula C16H15N3O2 B15218035 2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide CAS No. 189949-71-1

2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide

Cat. No.: B15218035
CAS No.: 189949-71-1
M. Wt: 281.31 g/mol
InChI Key: MNSZTNRLZIIREF-UHFFFAOYSA-N
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Description

2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide is a complex organic compound featuring an isoindolinone core. Isoindolinones are significant due to their presence in various natural products and synthetic biologically active compounds . This compound is of interest in multiple fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as lithium chloride (LiCl) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindolinone core and the presence of both amino and benzamide groups make it a versatile compound for various applications.

Properties

CAS No.

189949-71-1

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(1-amino-3-oxo-1H-isoindol-2-yl)methyl]benzamide

InChI

InChI=1S/C16H15N3O2/c17-14-12-7-3-4-8-13(12)16(21)19(14)9-10-5-1-2-6-11(10)15(18)20/h1-8,14H,9,17H2,(H2,18,20)

InChI Key

MNSZTNRLZIIREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(C3=CC=CC=C3C2=O)N)C(=O)N

Origin of Product

United States

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